

Technical Support Center: Synthesis of Ethane-1,2-diol from Ethene

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Compound of Interest

Compound Name: *Ethen-1,2-diol*

Cat. No.: *B074797*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethane-1,2-diol (ethylene glycol) from ethene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-main stages of synthesis: the epoxidation of ethene to ethylene oxide and the subsequent hydrolysis to ethane-1,2-diol.

Issue	Potential Cause(s)	Recommended Solution(s)
Low Yield of Ethylene Oxide in Epoxidation Step	<p>1. Catalyst Deactivation: The silver catalyst may be poisoned or sintered. 2. Incomplete Reaction: Reaction time, temperature, or pressure may be insufficient. 3. Low Selectivity: Undesirable side reactions, such as the complete combustion of ethene, may be favored.</p>	<p>1. Regenerate or replace the silver catalyst. Ensure the feed streams are free of poisons like sulfur compounds. 2. Optimize reaction conditions. Typical industrial conditions are 200-300°C and 10-30 bar. [1] For laboratory scale, ensure adequate heating and pressure control. 3. Adjust the feed composition. The presence of inhibitors like ethylene dichloride can moderate the reaction and improve selectivity.</p>
High Levels of CO ₂ and Water in Product Stream	<p>Complete Combustion of Ethene: This is a major side reaction in the epoxidation of ethene, particularly at higher temperatures.[2]</p>	<p>- Lower the reaction temperature. - Optimize the catalyst and consider the use of moderators to improve selectivity towards ethylene oxide.</p>
Low Yield of Ethane-1,2-diol in Hydrolysis Step	<p>1. Incomplete Hydrolysis of Ethylene Oxide: Reaction time or temperature may be insufficient. 2. Loss of Product During Purification: Inefficient distillation can lead to product loss.</p>	<p>1. Increase reaction time or temperature. The hydrolysis can be carried out at temperatures ranging from 60°C to 200°C.[3][4] The use of an acid or base catalyst can also increase the reaction rate. [3] 2. Optimize the distillation process to ensure efficient separation of ethane-1,2-diol from water and higher glycols.</p>
High Concentration of Higher Glycols (DEG, TEG) in Product	<p>Reaction of Ethane-1,2-diol with Ethylene Oxide: Ethylene</p>	<p>Increase the molar ratio of water to ethylene oxide in the</p>

oxide can react with the newly formed ethane-1,2-diol to produce diethylene glycol (DEG) and triethylene glycol (TEG).^[3]

hydrolysis step. A large excess of water favors the reaction of ethylene oxide with water over its reaction with ethane-1,2-diol, thus increasing the selectivity for the desired product.^{[3][5]} A common industrial practice is to use a water-to-ethylene oxide ratio of 10:1.^[6]

Corrosion of Equipment

Acidic Byproducts: The degradation of ethylene glycol, especially in the presence of oxygen, can form acidic byproducts that are corrosive.

- Use corrosion-resistant materials for the reactor and downstream equipment.
- Operate under an inert atmosphere to minimize oxidation.
- Monitor and control the pH of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the synthesis of ethane-1,2-diol from ethene?

A1: The two main side reactions are:

- During the epoxidation of ethene: The complete combustion of ethene to carbon dioxide (CO₂) and water (H₂O). This is a highly exothermic reaction and reduces the yield of the desired intermediate, ethylene oxide.^[2]
- During the hydrolysis of ethylene oxide: The reaction of ethylene oxide with ethane-1,2-diol to form higher molecular weight glycols, primarily diethylene glycol (DEG) and triethylene glycol (TEG).^{[3][5]}

Q2: How can I improve the selectivity towards monoethylene glycol (MEG)?

A2: The selectivity towards monoethylene glycol is primarily controlled during the hydrolysis step. To favor the formation of MEG over higher glycols, a large excess of water should be

used. This increases the probability of ethylene oxide reacting with water rather than with another glycol molecule. Industrial processes often use a water-to-ethylene oxide molar ratio of 10:1 or higher.[6]

Q3: What is the role of the silver catalyst in the epoxidation of ethene?

A3: The silver catalyst is crucial for the selective partial oxidation of ethene to ethylene oxide. While other catalysts can oxidize ethene, silver is unique in its ability to facilitate this specific reaction with relatively high selectivity.

Q4: What are the typical yields I can expect for mono-, di-, and triethylene glycols?

A4: In a typical industrial process with a high water-to-ethylene oxide ratio, the selectivity for monoethylene glycol (MEG) is generally in the range of 89-91%. The remaining 9-11% consists mainly of diethylene glycol (DEG) and smaller amounts of triethylene glycol (TEG) and other higher glycols.[5]

Q5: Are there any safety concerns I should be aware of?

A5: Yes, both ethene and ethylene oxide are flammable and can form explosive mixtures with air. Ethylene oxide is also toxic and a suspected carcinogen. The synthesis should be carried out in a well-ventilated area, and appropriate personal protective equipment should be worn. Ethylene glycol itself is toxic if ingested.

Quantitative Data on Product Distribution

The following table summarizes the typical product distribution in the hydrolysis of ethylene oxide under conditions designed to maximize the yield of monoethylene glycol.

Product	Chemical Formula	Typical Yield (%)
Monoethylene Glycol (MEG)	$\text{HOCH}_2\text{CH}_2\text{OH}$	89 - 91
Diethylene Glycol (DEG)	$\text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH}$	8 - 10
Triethylene Glycol (TEG) & Higher Glycols	$\text{HO}(\text{CH}_2\text{CH}_2\text{O})_3\text{H}$, etc.	< 1

Note: Yields are approximate and can vary depending on specific reaction conditions such as temperature, pressure, and the water-to-ethylene oxide ratio.[\[5\]](#)

Experimental Protocols

1. Epoxidation of Ethene to Ethylene Oxide (Laboratory Scale)

This protocol is a conceptual laboratory-scale adaptation based on industrial processes.

- Materials:

- Ethene gas
- Oxygen or air
- Silver catalyst supported on alumina ($\text{Ag}/\alpha\text{-Al}_2\text{O}_3$)
- Inert gas (e.g., nitrogen)
- Ethylene dichloride (moderator, optional)

- Equipment:

- High-pressure fixed-bed reactor
- Mass flow controllers for gases
- Temperature controller and furnace
- Gas chromatograph (GC) for product analysis

- Procedure:

- Pack the fixed-bed reactor with the silver catalyst.
- Purge the system with an inert gas like nitrogen.
- Heat the reactor to the desired temperature, typically between 200°C and 250°C.

- Introduce the reactant gas mixture using mass flow controllers. A typical mixture might consist of ethene, oxygen, and a balance of inert gas. A small amount of ethylene dichloride can be added to the feed to moderate the reaction and improve selectivity.
- Maintain a constant pressure, typically between 10 and 20 bar.
- Monitor the composition of the effluent gas stream using an online GC to determine the conversion of ethene and the selectivity to ethylene oxide.
- The product, ethylene oxide, can be collected by cooling the effluent stream to condense it.

2. Hydrolysis of Ethylene Oxide to Ethane-1,2-diol (Laboratory Scale)

- Materials:

- Ethylene oxide
- Deionized water
- Sulfuric acid (catalyst, optional)

- Equipment:

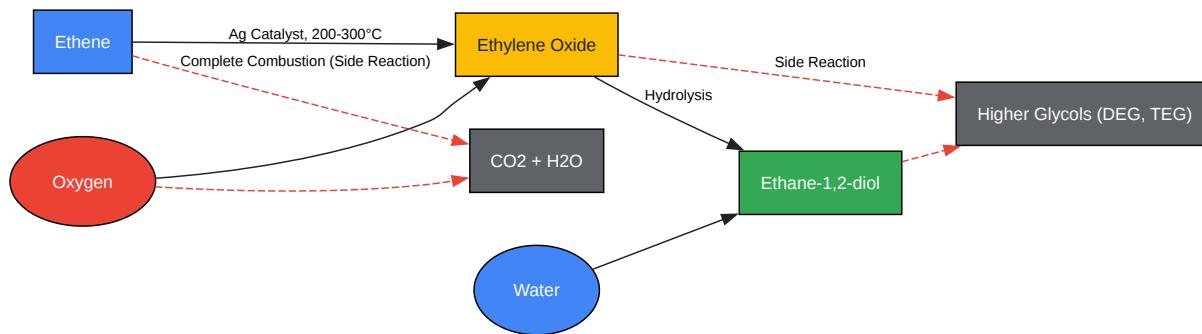
- High-pressure stirred autoclave reactor
- Heating mantle with temperature controller
- Distillation apparatus

- Procedure:

- Charge the autoclave with a significant excess of deionized water (e.g., a 10:1 molar ratio of water to ethylene oxide).
- If using a catalyst, add a small amount of sulfuric acid (e.g., 0.1 wt%).
- Seal the reactor and purge with an inert gas.

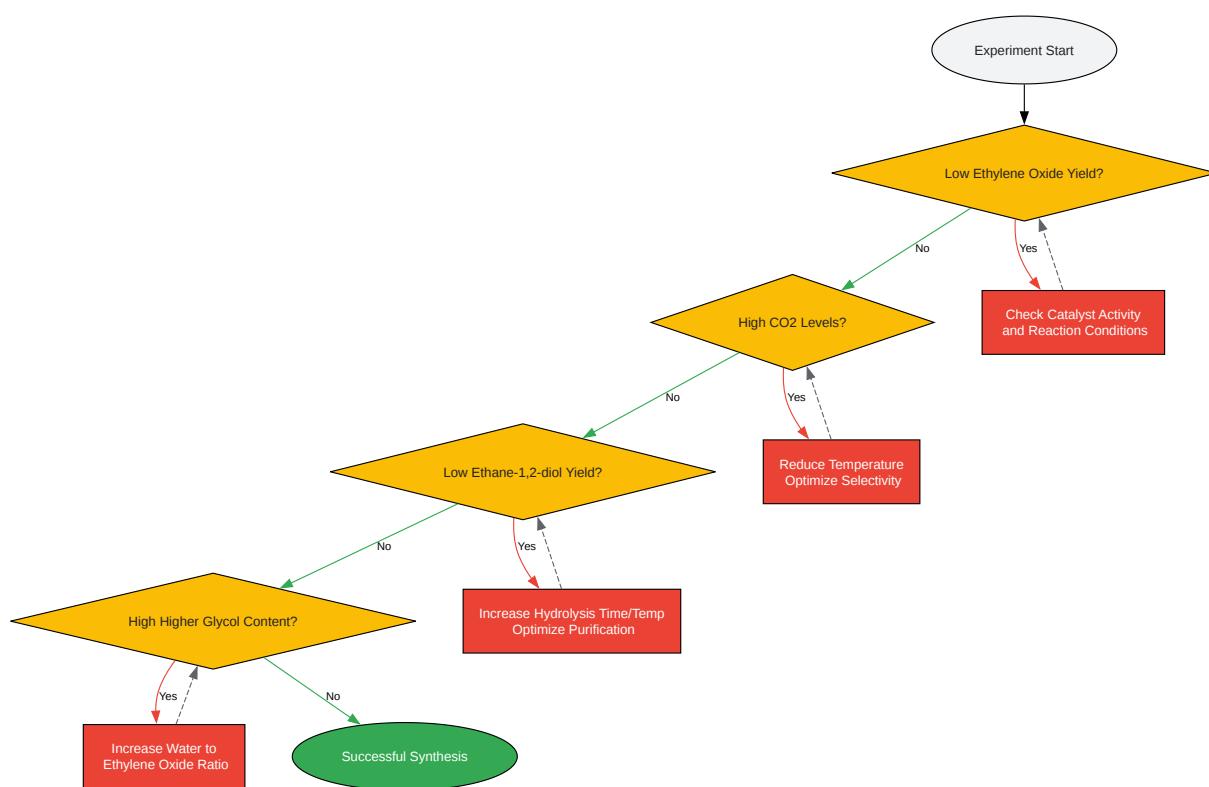
- Carefully introduce a known amount of liquid ethylene oxide into the reactor.
- Heat the reactor to the desired temperature, for example, 120°C to 150°C. The pressure will increase due to the vapor pressure of the reactants at this temperature.
- Maintain the reaction at this temperature for a sufficient time to ensure complete conversion of the ethylene oxide (e.g., 30-60 minutes).
- Cool the reactor to room temperature and carefully vent any residual pressure.
- The resulting aqueous solution of ethane-1,2-diol and any higher glycols can be purified by distillation to remove the excess water and separate the different glycol products.

Visualizations



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Caption: Main reaction and side reaction pathways in the synthesis of Ethane-1,2-diol from Ethene.

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Caption: A logical workflow for troubleshooting common issues in Ethane-1,2-diol synthesis.

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